Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[35]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl ester can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules.
Biological Studies: It is employed in studies to understand the interactions of spirocyclic compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and ester functional groups. This combination of features provides distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)6-4-5-10(7-15)17-13/h10,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGPSVKEIFLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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